

# A Comparative Guide to Patient-Reported Outcome Measures in Mitapivat Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of patient-reported outcome (PRO) measures used in pivotal clinical trials of mitapivat (PYRUKYND®), a first-in-class oral pyruvate kinase (PK) activator. Mitapivat is approved for the treatment of hemolytic anemia in adults with Pyruvate Kinase (PK) deficiency and is under investigation for other hemolytic anemias, including thalassemia and sickle cell disease.[1][2] The inclusion of PROs in these studies is critical for evaluating the treatment's impact on patients' daily lives, symptoms, and overall health-related quality of life (HRQoL), aspects not fully captured by traditional hematologic endpoints.

### **Mechanism of Action of Mitapivat**

Mitapivat is an allosteric activator of the pyruvate kinase enzyme, which plays a crucial role in the final step of glycolysis in red blood cells (RBCs).[3] In inherited hemolytic anemias like PK deficiency, mutations in the PKLR gene lead to dysfunctional PK enzymes, resulting in decreased production of adenosine triphosphate (ATP).[4][5] This energy deficit leads to premature RBC destruction (hemolysis) and chronic anemia.[4] Mitapivat binds to the PK enzyme, enhancing its activity and stability, thereby increasing ATP production.[2][6] This improved cellular energy metabolism is believed to extend the lifespan of RBCs, reduce hemolysis, and consequently, alleviate anemia.[2]





Click to download full resolution via product page

Fig. 1: Mitapivat activates Pyruvate Kinase to increase ATP production in RBCs.

## Patient-Reported Outcome Measures in Key Clinical Trials







Mitapivat has been evaluated in several Phase 3 clinical trials across different patient populations. Disease-specific PRO instruments were developed and validated to capture the unique experiences of patients with PK deficiency.[5]

#### Key PRO Instruments:

- Pyruvate Kinase Deficiency Diary (PKDD): A daily diary measuring the core signs and symptoms of PK deficiency.[5]
- Pyruvate Kinase Deficiency Impact Assessment (PKDIA): A weekly assessment measuring the impacts of PK deficiency on daily life and functioning.[5]
- Patient Reported Outcome Measurement Information System (PROMIS) Fatigue 13a: A standardized questionnaire to assess fatigue.[7]

The table below summarizes the key PRO findings from the pivotal ACTIVATE and ACTIVATE-T trials in adults with PK deficiency.



| Trial Name | Patient Population                                           | PRO Instruments | Key Quantitative<br>Findings                                                                                                                                                                                                   |
|------------|--------------------------------------------------------------|-----------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ACTIVATE   | Adults with PK<br>deficiency, not<br>regularly transfused[8] | PKDD, PKDIA     | At 24 weeks: Significant improvements from baseline in PKDD and PKDIA scores were seen in the mitapivat group compared to placebo.[9] Mean reduction in PKDD score was 5.4 (±6.0) for mitapivat vs. 1.9 (±6.0) for placebo.[5] |
| ACTIVATE-T | Adults with PK deficiency, regularly transfused[9]           | PKDD, PKDIA     | Treatment with mitapivat led to clinically meaningful improvements in PKDD and PKDIA scores over the 40-week trial period.[5][8]                                                                                               |



| Long-Term Extension<br>(LTE) | Patients from ACTIVATE and ACTIVATE-T[8] | PKDD, PKDIA | At Week 84 of LTE: Improvements were sustained. Mean change from baseline in PKDIA score was -11.5 (±11.5) for patients from ACTIVATE-T.[8] Over half of patients from ACTIVATE receiving mitapivat achieved a minimal clinically important change (MCIC) in both PKDD and PKDIA scores.[5] |
|------------------------------|------------------------------------------|-------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

## **Experimental Protocols**

The collection and analysis of PRO data in the mitapivat trials followed a structured protocol to ensure reliability and validity.

#### Methodology for PROM Collection:

- Instrument Selection: Disease-specific instruments (PKDD and PKDIA) were developed and validated to accurately capture the patient experience in PK deficiency.[5]
- Baseline Assessment: Patients completed the PRO questionnaires at the beginning of the trial to establish a baseline score before receiving the study drug.
- Scheduled Administration:
  - The PKDD was administered daily to capture fluctuating symptoms.
  - The PKDIA was administered weekly to assess the broader impact on life over a slightly longer period.



- Data Collection: Electronic diaries or tablets were typically used for data entry to ensure timely and accurate collection.
- Analysis: The primary analysis focused on the change from baseline in PRO scores at predefined time points (e.g., Week 24). The Minimal Clinically Important Change (MCIC)—the smallest change in score that patients perceive as beneficial—was also assessed to determine the clinical relevance of the observed changes.[5] For the PKDD and PKDIA, the MCIC was estimated as a reduction of 4.2 and 5.5 points from baseline, respectively.[5]



Click to download full resolution via product page

Fig. 2: Standard workflow for collecting patient-reported outcome data in clinical trials.

## **Comparison and Conclusion**

Across the pivotal trials for PK deficiency (ACTIVATE and ACTIVATE-T), mitapivat demonstrated consistent and clinically meaningful improvements in patient-reported outcomes. [10] Patients treated with mitapivat reported significant reductions in the symptoms and functional impacts of their disease, regardless of their transfusion status.[8] These benefits were shown to be durable in the long-term extension study.[8]

In other indications, the results have been promising but more varied. In the Phase 3 ENERGIZE trial for non-transfusion-dependent thalassemia, mitapivat significantly improved hemoglobin levels and patient-reported fatigue.[11][12] However, in the Phase 3 RISE UP trial for sickle cell disease, while hemoglobin response was met, the key secondary endpoint for patient-reported fatigue (PROMIS Fatigue 13a) was not statistically significant.[7][13]



The use of disease-specific PROs like the PKDD and PKDIA has been instrumental in holistically evaluating the efficacy of mitapivat, providing strong evidence of its patient-centric benefits beyond standard laboratory measures. For drug development professionals, these studies underscore the importance of developing and validating specific PRO instruments to fully capture the therapeutic value of novel treatments in rare diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mitapivat Wikipedia [en.wikipedia.org]
- 2. Mechanism of Action | PYRUKYND® (mitapivat) tablets [pyrukynd.com]
- 3. Mitapivat, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Mitapivat used for? [synapse.patsnap.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Agios Announces Topline Results from RISE UP Phase 3 Trial of Mitapivat in Sickle Cell Disease Agios Pharmaceuticals, Inc. [investor.agios.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Clinically meaningful improvements in patient-reported outcomes in mitapivat-treated patients with pyruvate kinase deficiency PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ENERGIZE trial: Is mitapivat ready to take center stage in NTDT management? -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 13. pharmacally.com [pharmacally.com]
- To cite this document: BenchChem. [A Comparative Guide to Patient-Reported Outcome Measures in Mitapivat Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12760342#patient-reported-outcome-measures-in-mitapivat-clinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com